molecular formula C10H13NO B12089830 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B12089830
M. Wt: 163.22 g/mol
InChI Key: YPAQLPJMIOXAQF-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound with the molecular formula C({10})H({13})NO and a molecular weight of 163.22 g/mol . This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of N-alkylation followed by cyclization. For instance, starting from 2-aminophenol and 3-chloropropanol, the compound can be synthesized through a series of steps including alkylation, cyclization, and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br(_2)) or chlorine (Cl(_2)) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the benzoxazepine ring.

Scientific Research Applications

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the methyl group at the 9-position.

    9-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom instead of an oxygen atom in the ring.

    9-Methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom instead of an oxygen atom in the ring.

Uniqueness

The presence of the methyl group at the 9-position in 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can significantly influence its chemical properties and biological activity, making it unique compared to its analogs. This structural variation can affect its binding affinity to receptors, its metabolic stability, and its overall pharmacokinetic profile .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3

InChI Key

YPAQLPJMIOXAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CNCCO2

Origin of Product

United States

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